Endoplasmic reticulum dye 1 excitation and emission spectra
Endoplasmic reticulum dye 1 excitation and emission spectra
The following technical guide details the photophysical properties, mechanism of action, and experimental protocols for Endoplasmic Reticulum (ER) Dye 1 , defined here as the standard Green-Fluorescent ER-Specific Probe (functionally equivalent to ER-Tracker™ Green or AAT Bioquest ER Green).
These probes are the industry standard "Component 1" in multiplex kits used for high-content screening in drug development.
Excitation/Emission Spectra, Mechanism, and Live-Cell Protocols
Executive Summary
In high-content screening and mechanistic toxicology, the Endoplasmic Reticulum (ER) is a critical organelle for monitoring stress responses (UPR), calcium homeostasis, and apoptosis. ER Dye 1 (Green) represents the primary fluorogenic tool for visualizing this network in live cells.
Unlike non-specific lipophilic dyes (e.g., DiOC6(3)) that stain mitochondria at high concentrations, ER Dye 1 utilizes a pharmacophore-based targeting mechanism—typically a glibenclamide conjugate—to bind sulfonylurea receptors (SUR) on the ER membrane. This guide provides the spectral data and validated protocols necessary to integrate this probe into multi-parameter fluorescence workflows.
Photophysical Properties
ER Dye 1 is engineered to match the standard FITC/GFP optical channel, ensuring compatibility with flow cytometers and confocal microscopes without requiring specialized lasers.
Spectral Data
| Property | Value | Notes |
| Excitation Max ( | 504 nm | Optimal excitation via 488 nm Argon/Solid-state laser. |
| Emission Max ( | 511 nm | Narrow emission band minimizes bleed-through into PE/TRITC channels. |
| Extinction Coefficient | ~70,000 cm⁻¹M⁻¹ | High absorptivity allows for low-concentration staining (sub-micromolar). |
| Quantum Yield ( | ~0.60 - 0.80 | High brightness suitable for low-exposure live-cell imaging. |
| Stokes Shift | ~7 nm | Small shift; requires precise bandpass filters (e.g., 530/30 nm). |
Spectral Compatibility
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Multiplex Partner: Compatible with DAPI/Hoechst (Nucleus) and MitoTracker Red/Deep Red (Mitochondria).
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Avoid: Do not multiplex with GFP-tagged proteins unless using spectral unmixing, as the spectra are virtually identical.
Mechanism of Action
Understanding why the dye localizes to the ER is crucial for interpreting artifacts.
The Glibenclamide Targeting System
Most commercial "ER Dye 1" variants (including ER-Tracker™ Green) are conjugates of BODIPY FL and Glibenclamide .
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Target: Sulfonylurea Receptors (SUR1/SUR2B) of ATP-sensitive K+ channels (
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Selectivity: These receptors are highly abundant on the ER membrane but sparse on mitochondria (unlike voltage-dependent anion channels).
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Implication: Treatments that alter
channel conformation (e.g., diazoxide) may affect staining intensity independent of ER mass.
Pathway Diagram
The following diagram illustrates the targeting mechanism and potential interference points.
Caption: Mechanism of ER Dye 1 retention via Sulfonylurea Receptor (SUR) binding on the ER membrane.
Validated Experimental Protocol
Context: This protocol is optimized for adherent mammalian cells (e.g., HeLa, CHO, HepG2) in a 96-well plate format for high-content screening.
Reagent Preparation
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Stock Solution: Dissolve lyophilized dye in high-quality anhydrous DMSO to 1 mM .
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Critical: Aliquot into single-use vials (5 µL) and store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis.
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Working Solution: Dilute stock into Hanks' Balanced Salt Solution (HBSS) (with Ca/Mg) to 1 µM .
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Note: Do not use full growth medium (DMEM/RPMI) during staining; serum proteins (BSA/FBS) bind the lipophilic dye, reducing effective concentration and increasing background.
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Staining Workflow (Live Cell)
| Step | Action | Rationale |
| 1. Wash | Aspirate media; wash cells 1x with pre-warmed HBSS (37°C). | Removes serum esterases and proteins that sequester the dye. |
| 2. Stain | Add 1 µM ER Dye 1 working solution. Incubate 15–30 mins at 37°C / 5% CO₂. | Allows passive diffusion and SUR binding. >30 mins may lead to non-specific mitochondrial loading. |
| 3. Wash | Aspirate stain; wash 2x with probe-free HBSS. | Removes unbound dye from cytosol to improve Signal-to-Noise ratio (SNR). |
| 4. Fixation (Optional) | Incubate with 4% PFA (pre-warmed to 37°C) for 10 mins. | Warning: Fixation often causes signal loss or redistribution. Live imaging is preferred. If fixing, image immediately. |
| 5. Image | Image in HBSS or clear phenol-red free media. | Phenol red causes background fluorescence in the green channel. |
Workflow Diagram
Caption: Optimized workflow for ER Dye 1 staining, prioritizing live-cell imaging to maintain morphology.
Troubleshooting & Artifact Management
Issue 1: Punctate/Vesicular Staining instead of Reticular Network
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Cause: Dye aggregation or lysosomal accumulation due to prolonged incubation (>45 mins).
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Solution: Reduce concentration to 500 nM and limit incubation to 20 mins. Ensure stock solution is fully dissolved (vortex vigorously).
Issue 2: Rapid Photobleaching
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Cause: BODIPY scaffolds are susceptible to oxidation under high-intensity laser exposure.
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Solution: Use ProLong™ Live Antifade reagents if imaging live for extended periods. Lower laser power to <2% and increase gain/exposure time.
Issue 3: Nuclear Staining
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Cause: Saturation of ER receptors leads to non-specific hydrophobic binding in the nuclear envelope and chromatin.
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Solution: Titrate dye down. A strict wash step with HBSS is mandatory.
References
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Hambrock, A., et al. (2002). 1-([5-(3-Methoxy-4-ethoxy-phenyl)-1-methyl-1H-pyrazol-4-yl]sulfonyl)-3-cyclo-hexylurea: A Novel High-Affinity Probe for the Sulfonylurea Receptor. Molecular Pharmacology. [Link]
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Zheng, K., et al. (2021). An aggregation-induced emission platform for efficient Golgi apparatus and endoplasmic reticulum specific imaging.[1] Chemical Science. [Link]
